molecular formula C16H14N2OS2 B5351704 N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}thiophene-2-carboxamide

N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}thiophene-2-carboxamide

Cat. No.: B5351704
M. Wt: 314.4 g/mol
InChI Key: QQQUWTSMXINOJW-UHFFFAOYSA-N
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Description

N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}thiophene-2-carboxamide is a compound that features a thiazole ring substituted with a 4-methylphenyl group and a thiophene-2-carboxamide moiety. Thiazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}thiophene-2-carboxamide typically involves the formation of the thiazole ring followed by the introduction of the thiophene-2-carboxamide group. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-aminothiophene-3-carboxamide with 4-methylbenzaldehyde in the presence of a suitable catalyst can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}thiophene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Mechanism of Action

The mechanism of action of N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}thiophene-2-carboxamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and proteins, inhibiting their activity. The compound may also interfere with cellular processes by binding to DNA or RNA, leading to antimicrobial and anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}thiophene-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The combination of the thiazole and thiophene rings enhances its potential as a versatile bioactive compound .

Properties

IUPAC Name

N-[[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2OS2/c1-11-4-6-12(7-5-11)16-18-13(10-21-16)9-17-15(19)14-3-2-8-20-14/h2-8,10H,9H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQQUWTSMXINOJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=CS2)CNC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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